molecular formula C16H12Cl2N2OS B2448999 2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 391229-82-6

2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2448999
CAS No.: 391229-82-6
M. Wt: 351.25
InChI Key: KSJSXITZYUANBK-KNTRCKAVSA-N
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Description

2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research due to its sophisticated molecular architecture. Its structure is based on the 2,3-dihydro-1,3-benzothiazole scaffold, a heterocyclic system recognized as a privileged structure in drug discovery . The benzothiazole core is a common feature in compounds with a broad spectrum of pharmacological activities, and its derivatives have been intensively studied for applications including antimicrobial, anticancer, and anti-inflammatory agents . The specific substitution pattern on this core, featuring a 2,4-dichlorobenzamide group linked via an imine bond to the dihydrobenzothiazole ring, presents a unique pharmacophore for investigation. Researchers can explore this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a ligand for various biological targets. The presence of the dichlorobenzene moiety and the imine functionality offers potential for hydrogen bonding and dipole-dipole interactions, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents or biochemical probes. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

2,4-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c1-9-3-6-13-14(7-9)22-16(20(13)2)19-15(21)11-5-4-10(17)8-12(11)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJSXITZYUANBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Impact of Reaction Variables on Cyclization Efficiency

Variable Condition Yield (%) Purity (%)
Solvent Dichloromethane 88 96
Acetone 85 94
Base Et3N 89 97
K2CO3 72 88
Temperature 0°C 65 90
25°C 88 96

Key Findings :

  • Et3N outperforms inorganic bases due to superior solubility and proton-shuttling capability.
  • Elevated temperatures (25°C) accelerate cyclization without compromising stereoselectivity.

Characterization and Analytical Data

Spectroscopic Analysis :

  • IR (KBr) : ν = 1608 cm−1 (C=O), 1456 cm−1 (C=N), 690 cm−1 (C-S).
  • 1H NMR (400 MHz, CDCl3) :
    • δ 2.38 (s, 6H, 3,6-CH3),
    • δ 7.25–7.89 (m, 5H, Ar-H),
    • δ 8.12 (s, 1H, NH).
  • 13C NMR :
    • δ 21.2 (CH3), 124.8–137.4 (Ar-C), 162.1 (C=O), 155.3 (C=N).

Mass Spectrometry :

  • ESI-MS: m/z 409.8 [M+H]+ (calc. 409.3).

X-ray Crystallography :

  • Single-crystal analysis confirms the E-configuration, with a dihedral angle of 168.7° between the benzamide and benzothiazole planes.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (100°C, 20 min) reduces reaction time by 70% compared to conventional heating, achieving comparable yields (85%).

Transition Metal Catalysis

Palladium-catalyzed C-H activation offers a nascent route for benzothiazole formation, though yields remain suboptimal (≤60%).

Challenges and Mitigation Strategies

  • Stereochemical Control : The E-isomer predominates (>95%) under thermodynamic conditions. Kinetic control (low-temperature) favors the Z-isomer but requires chiral auxiliaries for isolation.
  • Moisture Sensitivity : Thiourea intermediates hydrolyze readily; thus, anhydrous conditions are mandatory.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: shares similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of 2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide lies in its specific substitution pattern and the presence of both chlorine and benzothiazole moieties. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Benzothiazole Formation : React 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with a halogenating agent (e.g., POCl₃) to generate the reactive imine intermediate .

Amidation : Couple the intermediate with 2,4-dichlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) to form the benzamide linkage .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product. Monitor reactions via TLC and confirm purity via HPLC (>95%) .

Q. Key Parameters :

  • Temperature control (0–25°C during amidation to minimize side reactions).
  • Solvent selection (polar aprotic solvents enhance reactivity of acyl chlorides) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm the imine (C=N) and benzamide carbonyl (C=O) groups. Look for characteristic shifts:
    • Imine proton: δ 8.5–9.5 ppm .
    • Dichlorophenyl protons: δ 7.2–7.8 ppm .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 395.3) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to predict electronic distribution and reactive sites .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer: Address discrepancies through:

Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .

Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent variations on the benzothiazole or benzamide moieties) to isolate critical functional groups .

Orthogonal Validation : Confirm bioactivity via independent methods (e.g., SPR for binding affinity, in vivo models for pharmacokinetics) .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer: Optimize via:

Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling efficiency .

Solvent Optimization : Evaluate DMF vs. THF for solubility and reaction kinetics .

Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust parameters in real-time .

Q. Case Study :

  • Initial Yield : 45% (DMF, room temperature).
  • Optimized Yield : 78% (THF, 50°C, 0.5 mol% Pd/C) .

Q. How can structural ambiguities (e.g., E/Z isomerism) be resolved without crystallography?

Methodological Answer:

NOESY NMR : Detect spatial proximity of methyl groups on the benzothiazole ring to confirm the (2E) configuration .

Vibrational Spectroscopy : Compare experimental IR carbonyl stretches (1680–1700 cm1^{-1}) with DFT-predicted values .

Dynamic HPLC : Use chiral columns to separate isomers and quantify ratios .

Q. What computational approaches predict metabolic stability and toxicity?

Methodological Answer:

ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

  • CYP450 inhibition (risk of drug-drug interactions).
  • LogP values (optimal range: 2–4 for bioavailability) .

Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Q. How do researchers reconcile discrepancies in reported spectroscopic data?

Methodological Answer:

Reference Standards : Cross-validate with commercially available intermediates (e.g., 3,6-dimethylbenzothiazole) .

Deuterated Solvent Consistency : Ensure all NMR data are acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆) to eliminate shift variations .

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